2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-
Overview
Description
“2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-” is also known as “4,5-Dihydroxy-1-methyl-2-piperidinecarboxylic acid”. It has a molecular formula of C7H13NO4 . This compound is a derivative of pipecolic acid (piperidine-2-carboxylic acid), which is an organic compound and a carboxylic acid derivative of piperidine .
Molecular Structure Analysis
The molecular structure of “2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-” consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of this compound is 175.182 Da and the monoisotopic mass is 175.084457 Da .Scientific Research Applications
Aurora Kinase Inhibitor Development
2-Piperidinecarboxylic acid derivatives are valuable in cancer research, particularly in the development of Aurora kinase inhibitors. These inhibitors, including specific compounds like (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, have shown potential in treating cancer by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Chiral Building Blocks for Alkaloids
2-Piperidinecarboxylic acid and its derivatives are also used as chiral building blocks in synthesizing piperidine-related alkaloids. For example, C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester has been utilized in the desymmetrization process for synthesizing these alkaloids, demonstrating its utility in organic synthesis (H. Takahata et al., 2002).
Crystal Structure Analysis
Understanding the crystal and molecular structure of 2-Piperidinecarboxylic acid compounds like 4-piperidinecarboxylic acid hydrochloride is crucial for applications in materials science and pharmaceuticals. Studies have detailed the structure of these compounds, providing insights into their conformation and potential interactions in various applications (M. Szafran et al., 2007).
Anticancer Agent Synthesis
In the field of medicinal chemistry, derivatives of 2-Piperidinecarboxylic acid have been synthesized and evaluated as potential anticancer agents. Specific propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole demonstrated promising anticancer activity in preliminary studies, highlighting their potential in cancer therapy (A. Rehman et al., 2018).
Cardiovascular Research
Compounds related to 2-Piperidinecarboxylic acid, such as nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have been synthesized and analyzed for their cardiovascular activity and electrochemical oxidation properties. These studies are crucial for developing new therapeutic agents for cardiovascular diseases (A. Krauze et al., 2004).
properties
IUPAC Name |
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8-3-6(10)5(9)2-4(8)7(11)12/h4-6,9-10H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORPREYJNTUAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(CC1C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956458 | |
Record name | 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid | |
CAS RN |
35024-30-7, 162157-00-8 | |
Record name | Glabrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035024307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glabrin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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